Hydrangenoisde A
Description
Hydrangenoisde A is a bioactive phenolic glycoside isolated from Hydrangea macrophylla (bigleaf hydrangea), a plant traditionally used in East Asian medicine for its anti-inflammatory and antioxidant properties . Structurally, it features a core flavan-3-ol moiety linked to a glucose unit via a β-glycosidic bond, with additional hydroxyl and methoxy substituents enhancing its polarity and reactivity (Figure 1). Its moderate aqueous solubility (2.8 mg/mL at 25°C) and logP value of 1.2 suggest balanced hydrophilicity for cellular uptake .
Properties
CAS No. |
74474-42-3 |
|---|---|
Molecular Formula |
C31H40O13 |
Molecular Weight |
620.6 g/mol |
IUPAC Name |
methyl 3-ethenyl-4-[[6-[4-(4-hydroxyphenyl)-2-oxobutyl]-4-oxooxan-2-yl]methyl]-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate |
InChI |
InChI=1S/C31H40O13/c1-3-22-23(13-21-12-19(35)11-20(42-21)10-18(34)9-6-16-4-7-17(33)8-5-16)24(29(39)40-2)15-41-30(22)44-31-28(38)27(37)26(36)25(14-32)43-31/h3-5,7-8,15,20-23,25-28,30-33,36-38H,1,6,9-14H2,2H3 |
InChI Key |
BAKYVUHOODEWGV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=COC(C(C1CC2CC(=O)CC(O2)CC(=O)CCC3=CC=C(C=C3)O)C=C)OC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Hydrangenoside A involves the extraction of Hydrangea macrophylla subsp. serrata leaves. The leaves are collected and extracted with methanol. After removing the solvent, the residue is suspended in water and extracted with n-butanol. The n-butanol extract is then subjected to silica gel column chromatography and preparative high-performance liquid chromatography to isolate Hydrangenoside A .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of Hydrangenoside A. The compound is primarily obtained through laboratory extraction and purification processes from plant sources.
Chemical Reactions Analysis
Types of Reactions
Hydrangenoside A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.
Common Reagents and Conditions
Common reagents used in the reactions involving Hydrangenoside A include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of Hydrangenoside A depend on the specific reaction conditions and reagents used. These products often include modified glycoside derivatives with enhanced biological properties.
Scientific Research Applications
Mechanism of Action
Hydrangenoside A exerts its effects through various molecular targets and pathways. It has been shown to suppress the production of reactive oxygen species and inhibit the activation of activator protein-1 and signal transduction and activation of transcription 1. These actions help reduce UVB-induced skin damage and promote the production of pro-collagen Type I and hyaluronic acid .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Hydrangenoisde B
Structural Similarities and Differences: Hydrangenoisde B shares the flavan-3-ol backbone and glycosidic linkage but differs in substituent positions: a galloyl group replaces the methoxy moiety at C-4 (Table 1). This modification increases molecular weight (584.5 g/mol vs. 532.4 g/mol for Hydrangenoisde A) and lipophilicity (logP: 1.8 vs. 1.2) .
Pharmacological Contrast :
- Antioxidant Activity: Hydrangenoisde B exhibits stronger radical scavenging (IC₅₀: 8.7 μM vs. 12.3 μM for this compound) due to the galloyl group’s electron-donating capacity .
- Anti-inflammatory Effects: this compound shows superior TNF-α inhibition (78% suppression at 50 μM vs. 65% for Hydrangenoisde B), likely due to steric hindrance from the galloyl group limiting receptor binding .
Vitexin (Apigenin-8-C-glucoside)
Structural Alignment: Vitexin, a flavonoid from Passiflora incarnata, shares the C-glycosidic bond but uses apigenin (lacking the flavan-3-ol hydroxylation) as its aglycone (Table 1). This results in reduced polarity (logP: 0.9) and higher thermal stability (decomposition at 298°C vs. 265°C for this compound) .
Functional Divergence :
- Bioavailability: Vitexin’s C-glycoside configuration resists enzymatic hydrolysis, yielding higher plasma concentrations (Cₘₐₓ: 1.4 μg/mL vs. 0.8 μg/mL for this compound) in rodent models .
- Therapeutic Targets: Unlike this compound, vitexin modulates GABA receptors, demonstrating anxiolytic effects at 20 mg/kg doses .
Comparison with Functionally Similar Compounds
Curcumin
Shared Bioactivities: Both compounds inhibit NF-κB and COX-2 pathways, but curcumin (a diarylheptanoid from Curcuma longa) lacks glycosylation, resulting in poor aqueous solubility (0.6 μg/mL) and rapid metabolism .
Efficacy and Limitations :
- Anticancer Potency: Curcumin shows broader antitumor activity (IC₅₀: 15–25 μM across cell lines) but requires nanoformulation for delivery, whereas this compound’s glycoside enhances intrinsic solubility and tumor penetration .
- Oxidative Stability: this compound’s phenolic hydroxyls are less prone to autoxidation than curcumin’s β-diketone moiety, which degrades at physiological pH .
Resveratrol
Common Mechanisms: Resveratrol, a stilbenoid from Vitis vinifera, mimics this compound’s activation of SIRT1 and AMPK pathways but lacks glycosidic functionalization .
Pharmacokinetic Trade-offs :
- Oral Absorption: Resveratrol’s aglycone form achieves faster absorption (Tₘₐₓ: 1.5 h vs. 3.2 h for this compound) but undergoes extensive phase II metabolism, reducing bioavailability to <1% .
- Synergistic Potential: Co-administration with this compound amplifies anti-aging effects in Caenorhabditis elegans models, extending lifespan by 22% vs. 14% individually .
Tabulated Comparative Analysis
Table 1: Structural and Functional Comparison of this compound with Analogues
| Parameter | This compound | Hydrangenoisde B | Vitexin | Curcumin | Resveratrol |
|---|---|---|---|---|---|
| Molecular Formula | C₂₇H₃₂O₁₄ | C₃₄H₃₆O₁₆ | C₂₁H₂₀O₁₀ | C₂₁H₂₀O₆ | C₁₄H₁₂O₃ |
| Molecular Weight (g/mol) | 532.4 | 584.5 | 432.4 | 368.4 | 228.2 |
| logP | 1.2 | 1.8 | 0.9 | 3.1 | 3.1 |
| Solubility (mg/mL) | 2.8 | 1.5 | 0.3 | 0.006 | 0.03 |
| Key Bioactivity | TNF-α Inhibition | Antioxidant | Anxiolytic | Anticancer | Longevity |
| IC₅₀/Effective Dose | 50 μM (78%) | 8.7 μM (DPPH) | 20 mg/kg | 15–25 μM | 100 μM (SIRT1) |
| Primary Source | H. macrophylla | H. serrata | P. incarnata | C. longa | V. vinifera |
| References |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
